molecular formula C22H17ClF3NO2 B4627211 7-(2-chlorophenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

7-(2-chlorophenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

Cat. No. B4627211
M. Wt: 419.8 g/mol
InChI Key: ULOJNHIYRSGZQK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research on related quinoline derivatives reveals various synthesis methods. For example, the synthesis of triarylamines based on 6H-indolo[2,3-b]quinoxaline and aromatic units demonstrates complex reactions involving palladium-catalyzed C-N and C-C coupling reactions (Thomas & Tyagi, 2010). Similarly, the synthesis of 4-phenyl-3,4-dihydroquinolin-2-ones and quinolin-2-ones through superacidic activation of N-(polyfluorophenyl)cinnamamides highlights a method for incorporating polyfluorinated benzene moieties into the quinoline scaffold (Safina et al., 2009).

Molecular Structure Analysis

The molecular structure and spectroscopic characterization of related compounds provide insights into the chemical behavior of quinoline derivatives. Studies involving DFT and TD-DFT/PCM calculations have been utilized to determine structural parameters and spectroscopic characteristics, offering a comprehensive understanding of related molecules (Wazzan et al., 2016).

Chemical Reactions and Properties

Research on quinoline derivatives has also explored their chemical reactions and properties. For instance, the study of polyfluorinated 4-phenyl-3,4-dihydroquinolin-2-ones and quinolin-2-ones via superacidic activation of N-(polyfluorophenyl)cinnamamides has shed light on the cyclization reactions and the formation of polyfluoroquinolin-2-ones (Safina et al., 2009).

Physical Properties Analysis

The investigation of the structural and optical properties of 4H-pyrano[3, 2-c] quinoline derivatives thin films has contributed to understanding the physical properties of quinoline derivatives. This research highlights how different synthesis methods and molecular structures influence the physical properties of these compounds (Zeyada et al., 2016).

Chemical Properties Analysis

The chemical properties of quinoline derivatives, such as their reactivity and interaction with biological targets, have been explored through various studies. The synthesis and biological evaluation of new quinoline derivatives using a click chemistry approach indicate the potential for significant antifungal and antibacterial activity, demonstrating the relevance of chemical property analysis in the development of therapeutic agents (Kategaonkar et al., 2010).

Scientific Research Applications

Spectroscopic Characterization and Computational Analysis

Studies on similar quinoline derivatives have involved spectroscopic characterization and computational analysis . For instance, the DFT and TD-DFT/PCM calculations provided insights into the molecular structure, spectroscopic properties, NLO (Non-Linear Optical), and NBO (Natural Bond Orbital) analyses of quinoline dyes. These studies help in understanding the electronic interactions, stabilization energies, and potential biological or corrosion inhibition applications of such compounds (Wazzan et al., 2016).

Optical and Structural Properties

The optical and structural properties of quinoline derivatives have been explored to understand their utility in thin-film applications. Research on the structural and optical properties of quinoline derivatives thin films reveals insights into their polycrystalline nature, nanocrystallinity in amorphous matrices, and potential for use in optoelectronic devices (Zeyada et al., 2016).

Electronic and Photovoltaic Applications

Investigations into polythiophene derivatives containing quinoline units have highlighted their electrochemical properties, solution processability, and multichromic behavior, making them candidates for electrochromic devices (Ozyurt et al., 2008). Moreover, the photovoltaic properties of quinoline derivatives have been studied, showing potential for organic–inorganic photodiode fabrication, emphasizing their importance in developing new photovoltaic devices (Zeyada et al., 2016).

Anticancer Activity

Research on the cytotoxic activity of quinoline derivatives against various cancer cell lines has provided valuable insights into their potential as anticancer agents. For example, studies on 6,7-dichloro-2-methyl-5,8-quinolinedione have explored its structural characterization, molecular docking, and in vitro cytotoxic activities, suggesting the compound's efficacy against melanoma and breast cancer cell lines (Kadela-Tomanek et al., 2018).

properties

IUPAC Name

7-(2-chlorophenyl)-4-[2-(trifluoromethyl)phenyl]-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClF3NO2/c23-17-8-4-2-5-13(17)12-9-18-21(19(28)10-12)15(11-20(29)27-18)14-6-1-3-7-16(14)22(24,25)26/h1-8,12,15H,9-11H2,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOJNHIYRSGZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1NC(=O)CC2C3=CC=CC=C3C(F)(F)F)C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-chlorophenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(2-chlorophenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Reactant of Route 2
7-(2-chlorophenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Reactant of Route 3
7-(2-chlorophenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Reactant of Route 4
7-(2-chlorophenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Reactant of Route 5
7-(2-chlorophenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Reactant of Route 6
7-(2-chlorophenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

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